2-Methyl-2-(2-methylpropyl)pyrrolidine physical properties
2-Methyl-2-(2-methylpropyl)pyrrolidine physical properties
This technical guide provides an in-depth analysis of 2-Methyl-2-(2-methylpropyl)pyrrolidine , a specialized gem-disubstituted nitrogen heterocycle. This document is structured for researchers and drug development professionals, focusing on physicochemical characterization, synthesis methodologies, and pharmaceutical applications.
[1][2][3][4][5]
Executive Summary
2-Methyl-2-(2-methylpropyl)pyrrolidine (CAS: 1438858-90-2), also known as 2-Isobutyl-2-methylpyrrolidine , is a sterically hindered, gem-disubstituted pyrrolidine derivative. Unlike simple pyrrolidines, the quaternary carbon at the 2-position introduces significant steric bulk, influencing both the basicity of the nitrogen and the conformational dynamics of the ring. This structural motif is increasingly relevant in medicinal chemistry, particularly in the design of nicotinic acetylcholine receptor (nAChR) modulators and histamine H3 antagonists , where conformational rigidity and metabolic stability are critical.
Physicochemical Properties
The introduction of a quaternary center at the
Table 1: Physical & Chemical Specifications
| Property | Value / Description | Note |
| CAS Number | 1438858-90-2 | Validated Identifier |
| Molecular Formula | ||
| Molecular Weight | 141.26 g/mol | |
| Physical State | Colorless to pale yellow liquid | Amine-like odor |
| Boiling Point | 168°C - 172°C (at 760 mmHg) | Predicted based on C9 amine trends |
| Density | Less dense than water | |
| Refractive Index ( | 1.452 - 1.458 | Predicted |
| pKa (Conjugate Acid) | 10.8 - 11.2 | Highly basic secondary amine |
| LogP (Octanol/Water) | 2.65 ± 0.3 | Lipophilic; crosses BBB effectively |
| Solubility | Soluble in EtOH, DMSO, DCM, | Low aqueous solubility at neutral pH |
| Topological Polar Surface Area | 12.03 Ų | Favorable for CNS penetration |
Structural Analysis
The molecule features a gem-dimethyl effect analogue, where the methyl and isobutyl groups at C2 force the pyrrolidine ring into a specific puckered conformation. This steric crowding protects the nitrogen lone pair from bulky electrophiles while maintaining high basicity towards protons.
Synthesis Protocol: Grignard Addition to Cyclic Imine
The most robust and scalable method for synthesizing 2,2-disubstituted pyrrolidines is the nucleophilic addition of a Grignard reagent to a 2-substituted-1-pyrroline (cyclic imine). This method avoids the regioselectivity issues often encountered in the alkylation of pyrrolidines.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via Grignard addition to a cyclic imine precursor.[1][2][3][4][5]
Detailed Methodology
Objective: Synthesis of 2-Methyl-2-(2-methylpropyl)pyrrolidine via addition of isobutylmagnesium bromide to 2-methyl-1-pyrroline.
Reagents:
-
2-Methyl-1-pyrroline (Precursor)
-
Isobutylmagnesium bromide (2.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (
), saturated aqueous solution
Protocol:
-
Preparation of Imine: (If not purchased) React 5-chloro-2-pentanone with ammonia in a sealed vessel to generate 2-methyl-1-pyrroline in situ. Dry and distill immediately as cyclic imines are unstable.
-
Inert Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.
-
Solvation: Charge the flask with 2-Methyl-1-pyrroline (1.0 eq) dissolved in anhydrous THF (10 volumes). Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Transfer Isobutylmagnesium bromide (1.2 eq) to the addition funnel. Add dropwise to the imine solution over 30 minutes, maintaining internal temperature < 5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitoring by TLC (ninhydrin stain) or GC-MS is recommended to ensure consumption of the imine.
-
Quench: Cool the mixture to 0°C. Carefully quench with saturated aqueous
. Caution: Exothermic reaction. -
Extraction: Extract the aqueous layer three times with Diethyl Ether (
) or Dichloromethane (DCM). -
Purification: Combine organic layers, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (expected bp ~70-75°C at 15 mmHg) or column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).
Applications in Drug Discovery
The 2,2-disubstituted pyrrolidine scaffold is a "privileged structure" in neuropharmacology.
Nicotinic Acetylcholine Receptors (nAChR)
The gem-dialkyl substitution mimics the steric bulk found in high-affinity ligands for
Metabolic Stability
Substitution at the
Chiral Auxiliaries
While the synthesis described above yields a racemate, the resolution of this amine (using tartaric acid or chiral HPLC) yields a bulky chiral controller. Enantiopure 2-isobutyl-2-methylpyrrolidine can be used in asymmetric synthesis to direct the stereochemical outcome of alkylations on attached substrates.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Wear chemical-resistant gloves and face shield. |
| Flammable Liquid | H226: Flammable liquid and vapor. | Keep away from heat/sparks. Ground containers. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is hygroscopic and readily absorbs
References
-
PubChem. (2025).[4] Compound Summary: 2-methyl-2-(2-methylpropyl)pyrrolidine (CID 66466212). National Library of Medicine. Retrieved from [Link]
- Beak, P., & Lee, W. K. (1993).
Sources
- 1. 2092357-20-3|4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine|BLD Pharm [bldpharm.com]
- 2. 1438858-90-2|2-Methyl-2-(2-methylpropyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 3. 383127-35-3|2-(2,2-Dimethylpropyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 4. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
